

Cross-validation of enalapril assays between different analytical techniques

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Compound of Interest

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A Comparative Guide to Enalapril Assay Cross-Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical techniques for the quantification of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Cross-validation of assays is a critical step in drug development and clinical studies to ensure data consistency and reliability when different analytical methods are employed. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Enalapril Assay Cross-Validation

Enalapril is a prodrug that is hydrolyzed in the body to its active metabolite, enalaprilat. Accurate measurement of enalapril and enalaprilat in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. When different analytical methods are used across various stages of drug development or in different laboratories, it is imperative to perform cross-validation to ensure that the results are comparable and interchangeable. This process typically involves analyzing the same set of samples with each method and statistically comparing the obtained concentration values. Key

validation parameters that are assessed include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Data Presentation: Performance Characteristics of Enalapril Assays

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods for the determination of enalapril and its active metabolite, enalaprilat. The data presented is a synthesis from various published validation studies.

Table 1: HPLC-UV Method Performance

Parameter	Enalapril Maleate	Enalaprilat	Reference
Linearity Range	2.5 - 100 µg/mL	1 - 200 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.999	-	[1]
Accuracy (%)	99.8 - 101.1	97.35 ± 4.93	[1]
Intra-day Precision (%RSD)	0.09 - 1.33	3.72	[1]
Inter-day Precision (%RSD)	0.09 - 1.33	5.18	[1]
Limit of Detection (LOD)	0.9 ng/mL	0.125 µg/mL	[1]
Limit of Quantification (LOQ)	2.8 ng/mL	0.5 µg/mL	[1]

Table 2: LC-MS/MS Method Performance

Parameter	Enalapril	Enalaprilat	Reference
Linearity Range	1 - 200 ng/mL	20 - 500 ng/mL	[2]
Correlation Coefficient (r ²)	≥ 0.99	≥ 0.99	[2]
Accuracy (%)	Within ±15% of nominal	Within ±15% of nominal	[3][4]
Intra-day Precision (%CV)	< 7.36	-	[5]
Inter-day Precision (%CV)	< 5.80	-	[5]
Lower Limit of Quantification (LLOQ)	1 ng/mL	1 ng/mL	[3][6]
Recovery (%)	39.04 - 49.81	-	[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods found in the literature.

HPLC-UV Method for Enalapril Maleate in Bulk, Pharmaceutical Formulations, and Serum[1]

- Chromatographic System: A reversed-phase high-performance liquid chromatograph equipped with a UV detector.
- Column: Purospher Start C18 (250 cm x 4.6 mm, 5 µm) or Hypersil ODS.
- Mobile Phase: A mixture of methanol, acetonitrile, and water (70:30 v/v) with the pH adjusted to 3.5 using phosphoric acid.
- Flow Rate: 1 mL/min.
- Detection: UV detection at a wavelength of 215 nm.

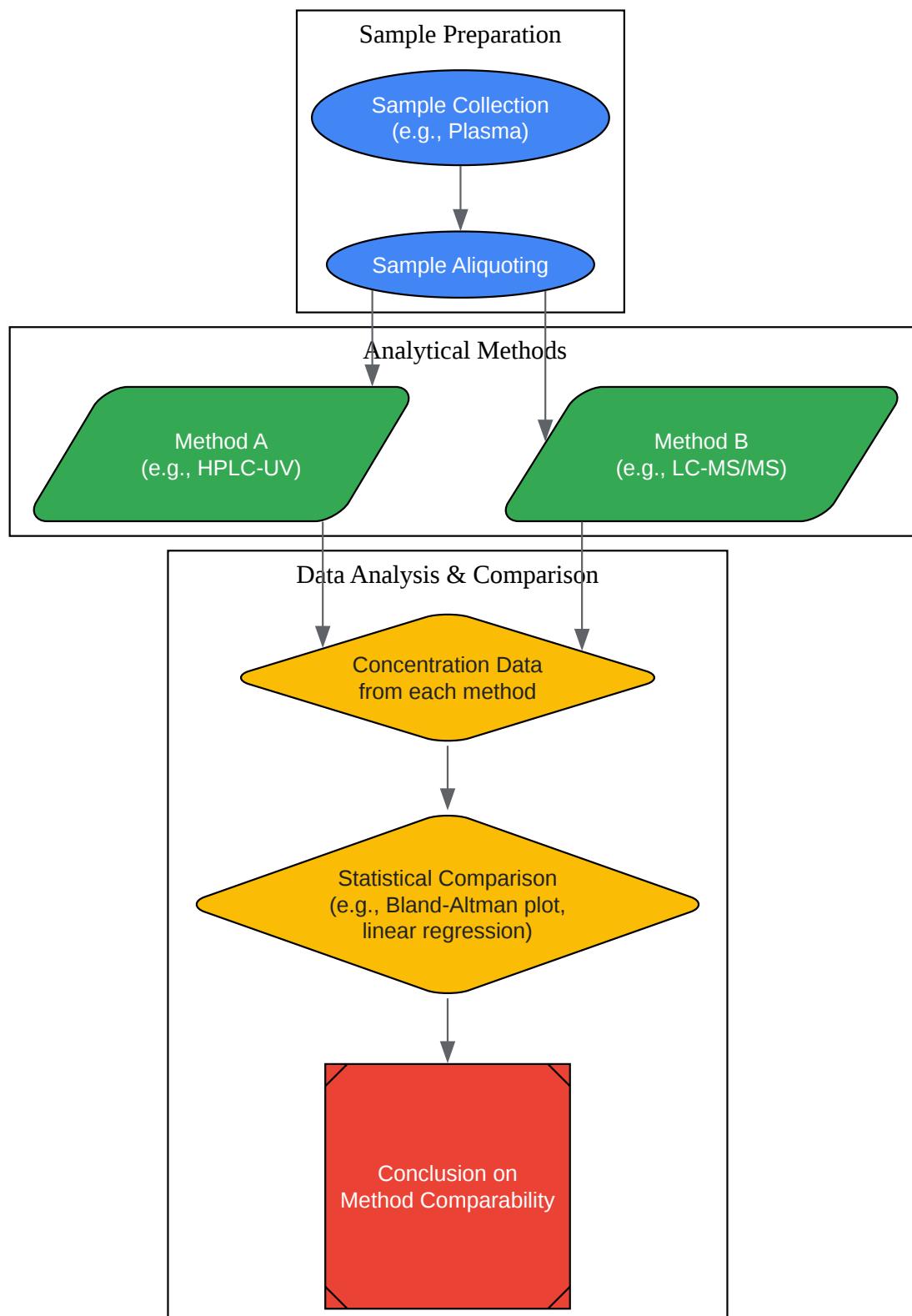
- Sample Preparation (Serum): Specific extraction protocols such as protein precipitation followed by solvent evaporation and reconstitution in the mobile phase are typically employed.

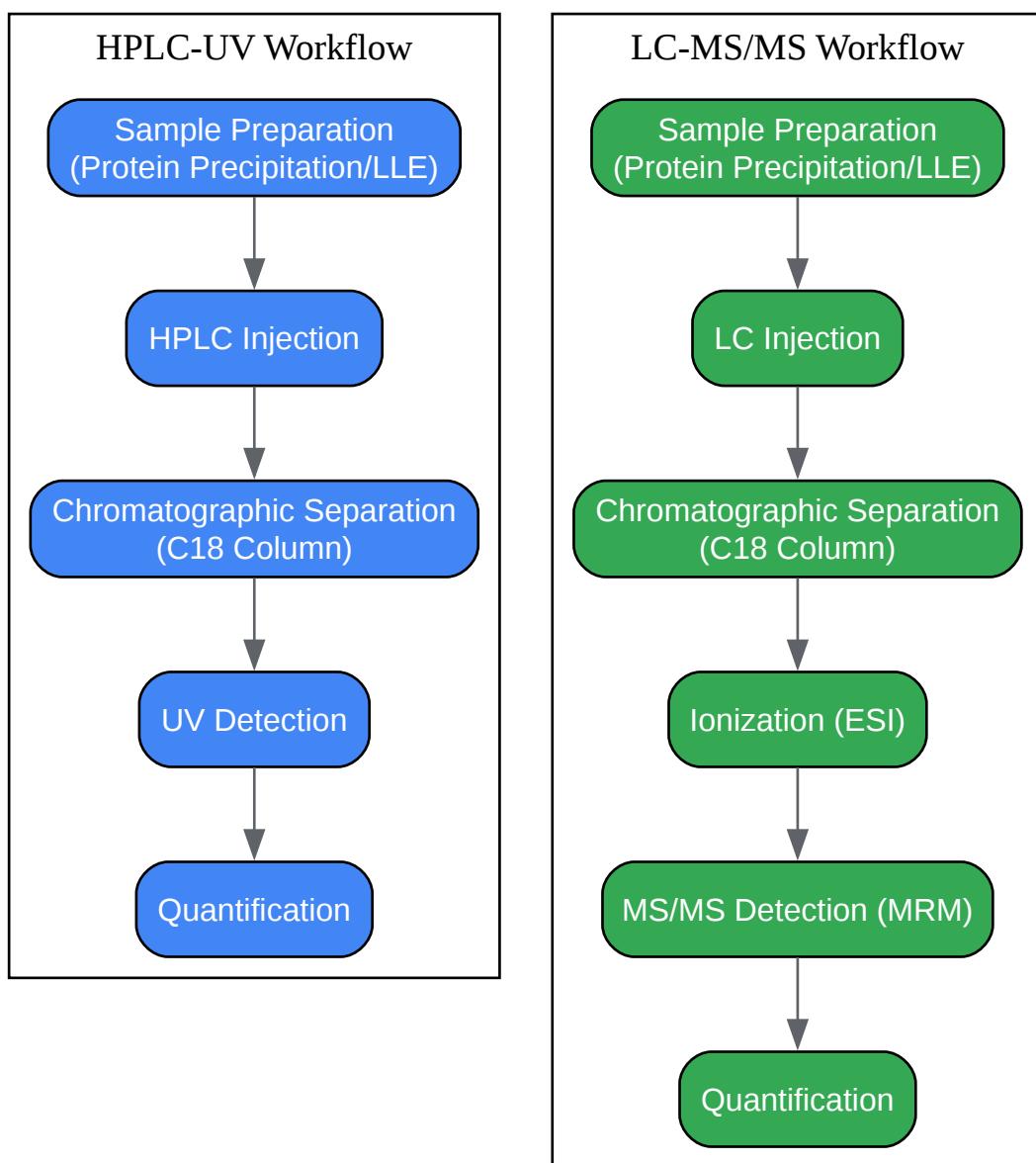
LC-MS/MS Method for Enalapril and Enalaprilat in Human Plasma[2][3][5]

- Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.
- Column: A suitable C18 column, such as a Phenomenex C18 (50 x 4.6 mm, 5 μ m) or a Symmetry C18.[2][5]
- Mobile Phase: An isocratic or gradient mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a volatile modifier (e.g., formic acid). For example, a mixture of Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01 %v/v).[5]
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for enalapril and enalaprilat.
 - Enalapril: m/z 377.1 \rightarrow 234.1[2]
 - Enalaprilat: m/z 349.2 \rightarrow 206.1[2]
- Sample Preparation:
 - Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile to the plasma sample.[3][6]
 - Liquid-Liquid Extraction: An alternative method where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.[5]
 - The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-validation study and the general experimental workflow for both HPLC-UV and LC-MS/MS assays.





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